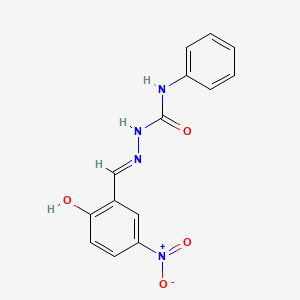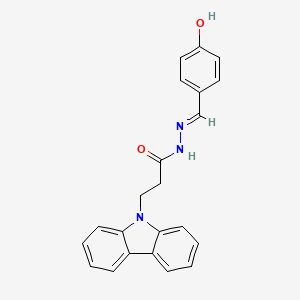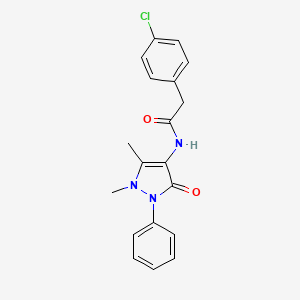
2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone (HNPN) is a semicarbazone derivative that has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. HNPN is a yellow crystalline solid that is soluble in organic solvents and shows good stability under normal laboratory conditions.
Mécanisme D'action
The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone is not fully understood. However, it has been proposed that 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone exerts its anti-tumor and anti-viral effects through the inhibition of DNA and RNA synthesis. 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has also been found to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone is its broad spectrum of biological activities, which makes it a promising candidate for drug discovery. 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone is also relatively easy to synthesize and shows good stability under normal laboratory conditions. However, one of the limitations of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone. One area of research is the optimization of the synthesis method to improve the yield and purity of the product. Another area of research is the investigation of the mechanism of action of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone, which may provide insights into its potential applications in drug discovery. Additionally, the development of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone-based materials for various applications, such as sensors and catalysis, is an area of growing interest.
Méthodes De Synthèse
2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone can be synthesized through the reaction of 2-hydroxy-5-nitrobenzaldehyde with N-phenylsemicarbazide in the presence of a suitable catalyst. The reaction can be carried out under mild conditions and yields a high purity product. The synthesis of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has been optimized through various methods, including solvent selection, reaction temperature, and reaction time.
Applications De Recherche Scientifique
2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a broad spectrum of biological activities, including anti-tumor, anti-viral, and anti-inflammatory properties. 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have anti-viral activity against herpes simplex virus type 1 and type 2.
Propriétés
IUPAC Name |
1-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c19-13-7-6-12(18(21)22)8-10(13)9-15-17-14(20)16-11-4-2-1-3-5-11/h1-9,19H,(H2,16,17,20)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGGWSNMOYBZBJ-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[N-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate](/img/structure/B6118258.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(2-pyridinyl)propanamide](/img/structure/B6118261.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6118269.png)
![1-ethyl-4-[(4-isopropoxybenzoyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B6118282.png)

![(5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B6118300.png)

![N-(4-ethoxyphenyl)-N'-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6118314.png)
![2-(2-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6118321.png)
![ethyl 2-{[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6118329.png)
![4-{2-[(5-chloro-2-nitrophenyl)amino]-1-methylethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B6118341.png)
![3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6118350.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6118358.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6118362.png)